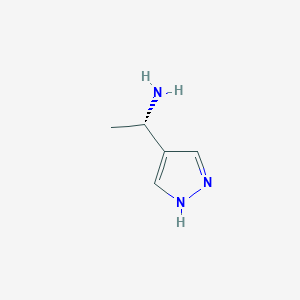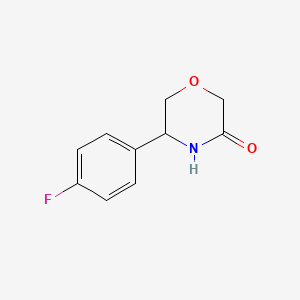![molecular formula C11H15F2N5 B11756042 1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroéthyl)-N-[(1-éthyl-1H-pyrazol-5-yl)méthyl]-1H-pyrazol-4-amine est un composé organique synthétique caractérisé par sa structure unique, qui comprend un groupe difluoroéthyle et une partie pyrazolyle
Méthodes De Préparation
La synthèse de 1-(2,2-difluoroéthyl)-N-[(1-éthyl-1H-pyrazol-5-yl)méthyl]-1H-pyrazol-4-amine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrazole : Elle peut être obtenue par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe difluoroéthyle : Cette étape implique souvent l'utilisation d'halogénures de difluoroéthyle en présence d'une base pour faciliter la substitution nucléophile.
Fixation du groupe éthyle : Cela peut être fait à l'aide de réactions d'alkylation avec des halogénures d'éthyle.
Assemblage final : Le produit final est obtenu par couplage des composés intermédiaires par des réactions d'amination, souvent en utilisant des catalyseurs pour améliorer le rendement et la sélectivité.
Les méthodes de production industrielles peuvent impliquer l'optimisation de ces étapes pour améliorer l'efficacité et l'extensibilité, notamment l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
1-(2,2-Difluoroéthyl)-N-[(1-éthyl-1H-pyrazol-5-yl)méthyl]-1H-pyrazol-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium, conduisant à la formation d'amines réduites.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe difluoroéthyle, où des nucléophiles tels que des amines ou des thiols remplacent les atomes de fluor.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que les réactions de Suzuki ou de Heck, pour former des structures plus complexes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium, le cuivre) et des températures et des pressions variables en fonction de la réaction spécifique.
Applications de recherche scientifique
1-(2,2-Difluoroéthyl)-N-[(1-éthyl-1H-pyrazol-5-yl)méthyl]-1H-pyrazol-4-amine a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est explorée pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Science des matériaux : La structure unique du composé en fait un candidat pour développer de nouveaux matériaux possédant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Il est utilisé dans des études pour comprendre son interaction avec les macromolécules biologiques, telles que les protéines et les acides nucléiques.
Applications industrielles : Le composé peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de 1-(2,2-difluoroéthyl)-N-[(1-éthyl-1H-pyrazol-5-yl)méthyl]-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires, telles que des enzymes ou des récepteurs. Le groupe difluoroéthyle peut améliorer l'affinité de liaison par liaison hydrogène et interactions hydrophobes. La partie pyrazolyle peut participer à des interactions de type π-π avec des résidus aromatiques dans les protéines, contribuant à l'activité globale du composé. Les voies impliquées peuvent inclure l'inhibition d'enzymes spécifiques ou la modulation de l'activité des récepteurs, conduisant aux effets biologiques souhaités.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrazolyl moiety can participate in π-π stacking interactions with aromatic residues in proteins, contributing to the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Des composés similaires à 1-(2,2-difluoroéthyl)-N-[(1-éthyl-1H-pyrazol-5-yl)méthyl]-1H-pyrazol-4-amine comprennent :
1-(2,2-Difluoroéthyl)-1H-pyrazol-4-yl]méthylpropylamine : Ce composé partage les groupes difluoroéthyle et pyrazolyle mais diffère par la longueur de la chaîne alkyle.
1-(2,2-Difluoroéthyl)-1H-pyrazol-3-yl]méthylpropylamine : Structure similaire avec une position différente du groupe pyrazolyle.
1-(2,2-Difluoroéthyl)-1H-pyrazol-4-yl]méthyl]éthylamine : Structure similaire avec un groupe éthyle au lieu d'un groupe propyle.
L'unicité de 1-(2,2-difluoroéthyl)-N-[(1-éthyl-1H-pyrazol-5-yl)méthyl]-1H-pyrazol-4-amine réside dans son motif de substitution spécifique, qui peut influencer sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C11H15F2N5 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-2-18-10(3-4-15-18)6-14-9-5-16-17(7-9)8-11(12)13/h3-5,7,11,14H,2,6,8H2,1H3 |
Clé InChI |
ICKISJWSWDZDII-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)CNC2=CN(N=C2)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
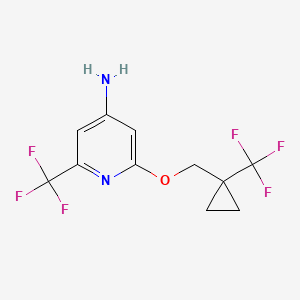
![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
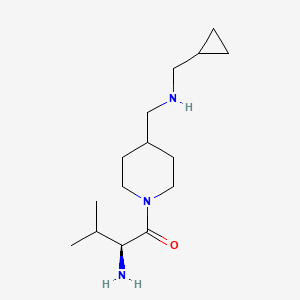
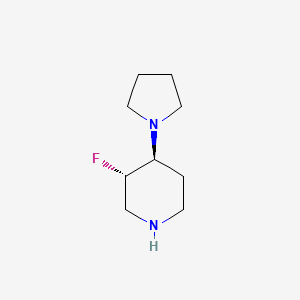
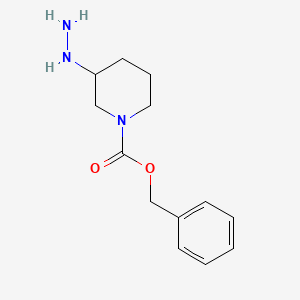
![Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)
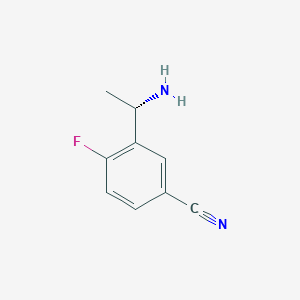
![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)
![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)
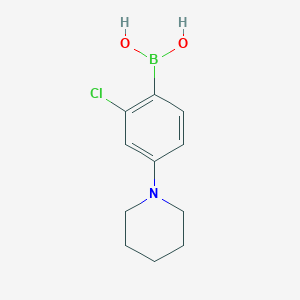
![1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)
